5-Formylnaphthalene-1-carbonitrile

Descripción general

Descripción

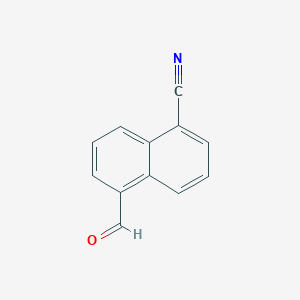

5-Formylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H7NO. It is a derivative of naphthalene, characterized by the presence of a formyl group (-CHO) at the 5-position and a cyano group (-CN) at the 1-position on the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formylnaphthalene-1-carbonitrile typically involves the formylation of naphthalene derivatives. One common method is the Vilsmeier-Haack reaction, where naphthalene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The resulting intermediate is then subjected to cyanation to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Formylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 5-Formylnaphthalene-1-carboxylic acid.

Reduction: 5-Formylnaphthalene-1-amine.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-Formylnaphthalene-1-carbonitrile is an organic compound with significant applications in various scientific fields, including chemistry, biology, and medicine. This article delves into its properties, synthesis methods, and diverse applications, supported by data tables and case studies.

A typical synthesis might involve:

- Starting with naphthalene

- Treating it with phosphorus oxychloride and dimethylformamide to add the formyl group

- Following up with a nitration step to introduce the cyano group.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is often used as a building block for more complex molecules due to its reactive functional groups. Compounds derived from it have been utilized in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates potential applications in drug development:

- Anticancer Activity : Compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, making it a candidate for further medicinal exploration.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Dyes and Pigments : It can be used in the production of dyes due to its chromophoric characteristics.

- Optoelectronic Devices : Its derivatives are being explored as potential emitters in organic light-emitting diodes (OLEDs).

Biological Research

In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions involving formyl and cyano groups. This research aids in understanding biochemical pathways and interactions at the molecular level.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to enhanced DNA binding affinity, leading to apoptosis in cancer cells.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong inhibitory actions, suggesting potential use as antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 5-Formylnaphthalene-1-carbonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the cyano group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparación Con Compuestos Similares

Similar Compounds

5-Formylnaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

5-Formylnaphthalene-1-amine: Similar structure but with an amine group instead of a cyano group.

1-Naphthalenecarbonitrile: Lacks the formyl group, only has the cyano group at the 1-position.

Uniqueness

5-Formylnaphthalene-1-carbonitrile is unique due to the presence of both formyl and cyano groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Actividad Biológica

5-Formylnaphthalene-1-carbonitrile (FNC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with FNC, including its synthesis, mechanisms of action, and therapeutic implications.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of FNC. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes. In a study assessing various compounds for their ability to inhibit LPS-induced NF-κB transcriptional activity in THP-1 monocytic cells, FNC exhibited significant inhibitory effects with an IC50 value indicating effective anti-inflammatory properties .

Antioxidant Activity

FNC also demonstrates antioxidant activity. Research evaluating the antioxidant capacities of various synthesized compounds indicated that FNC possesses significant radical scavenging abilities, which could contribute to its protective effects against oxidative stress-related diseases .

The biological activities of FNC are believed to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : FNC has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models, suggesting its role in modulating immune responses .

- Receptor Interaction : FNC interacts with formyl peptide receptors (FPRs), which play critical roles in mediating inflammatory responses. This interaction may lead to altered chemotactic responses in immune cells .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that FNC significantly inhibited the migration of neutrophils induced by fMLF (formyl-methionyl-leucyl-phenylalanine), indicating its potential as an anti-inflammatory agent .

- Cell Line Studies : In studies using human chondrosarcoma cell lines, FNC showed an IC50 value of 820 nM for inhibiting IL-1 induced IL-6 production, further supporting its anti-inflammatory properties .

- Animal Models : Preliminary studies in animal models have indicated that FNC administration can reduce inflammation markers and improve outcomes in models of arthritis and other inflammatory conditions.

Data Tables

| Activity Type | IC50 Value | Cell Type |

|---|---|---|

| NF-κB Inhibition | <50 µM | THP-1 Monocytic Cells |

| IL-6 Production Inhibition | 820 nM | SW1353 Chondrosarcoma Cells |

| Neutrophil Migration Inhibition | Not specified | Neutrophil Cell Lines |

Propiedades

IUPAC Name |

5-formylnaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c13-7-9-3-1-6-12-10(8-14)4-2-5-11(9)12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSKUVODWVNVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608992 | |

| Record name | 5-Formylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157796-39-9 | |

| Record name | 5-Formylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.